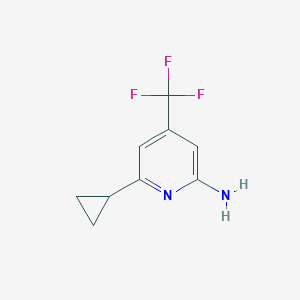
6-Cyclopropyl-4-(Trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
“6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C9H9F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine”, is a significant area of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring with a trifluoromethyl group at the 4-position and an amine group at the 2-position. A cyclopropyl group is attached at the 6-position .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Diese Verbindung, aufgrund des Vorhandenseins einer Trifluormethylgruppe und einer Pyridinstruktur, könnte im Vergleich zu traditionellen Phenyl-haltigen Insektiziden überlegene Schädlingsbekämpfungseigenschaften aufweisen. Die Fluoratome tragen zur Stabilität und Wirksamkeit der Verbindung in landwirtschaftlichen Anwendungen bei .
Pharmazeutische Industrie
Verbindungen mit einer Trifluormethylgruppe wurden bei der Entwicklung von Medikamenten eingesetzt, da sie biologische Barrieren überwinden können und eine metabolische Stabilität aufweisen. Sie sind an der Herstellung von Rezeptorantagonisten beteiligt, die für die Behandlung von Erkrankungen wie Migräne durch Hemmung von Neurotransmittern entscheidend sein können .
Synthetische Chemie
Die Trifluormethylgruppe in dieser Verbindung kann in verschiedenen Anwendungen der synthetischen Chemie verwendet werden, beispielsweise als Baustein für komplexere Moleküle. Dies wird oft durch Methoden wie Halogenaustausch oder Zusammenbau aus Trifluormethyl-haltigen Zwischenprodukten erreicht .
Neurologische Forschung
Derivate von Trifluormethylpyridin wurden auf ihr Potenzial zur Hemmung von γ-Sekretase untersucht, einem Enzym, das an der Produktion von Amyloid-β beteiligt ist, das mit Alzheimer-Krankheit in Verbindung gebracht wird. Dies deutet darauf hin, dass unsere Verbindung für die Erforschung von Behandlungen für neurodegenerative Erkrankungen wertvoll sein könnte .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The trifluoromethyl group and the pyridin-2-amine moiety could play key roles in these interactions .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to induce various cellular responses .
Biochemische Analyse
Biochemical Properties
6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for signal transduction in cells . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression in a beneficial manner . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can have significant implications for its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine exhibits specific subcellular localization patterns, which can influence its activity and function Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell
Eigenschaften
IUPAC Name |
6-cyclopropyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-3-7(5-1-2-5)14-8(13)4-6/h3-5H,1-2H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJWNQGXMSDYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)
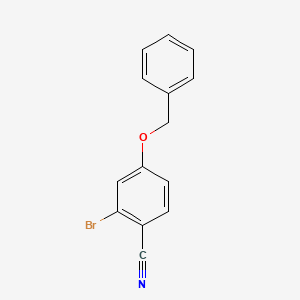


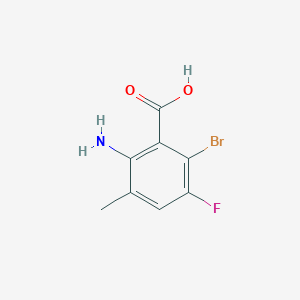

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)
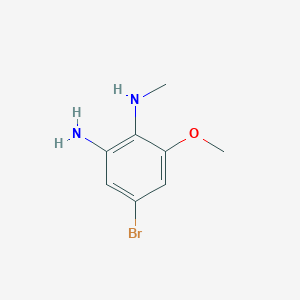
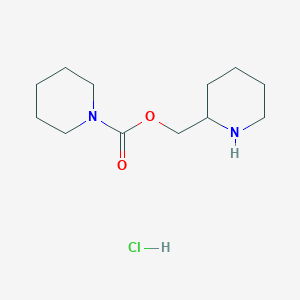
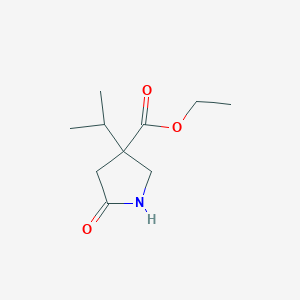
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)


